Trioxyde de tantale de sodium

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sodium tantalum trioxide has a wide range of scientific research applications, including:

Photocatalysis: It is used in the photodegradation of organic pollutants and water splitting for hydrogen production.

Environmental Remediation: Due to its high photocatalytic activity, NaTaO₃ is employed in the treatment of wastewater and air purification.

Energy Conversion: It is explored for use in solar cells and other energy conversion devices.

Material Science: Sodium tantalum trioxide is studied for its potential in developing new materials with enhanced properties.

Mécanisme D'action

Target of Action

Sodium tantalum trioxide (NaTaO3) is a type of ternary oxide semiconductor that has attracted significant attention in the field of photocatalysis . The primary targets of NaTaO3 are organic pollutants, which it eliminates through a process known as photocatalysis .

Mode of Action

NaTaO3 interacts with its targets (organic pollutants) by absorbing light energy and converting it into chemical energy . This energy conversion triggers a series of reactions that lead to the degradation of the pollutants . The process is independent of the tissue and may proceed sequentially in stages that parallel those proposed for bioactive glasses .

Biochemical Pathways

It’s known that the compound’s photocatalytic activity leads to the degradation of organic pollutants into safer end products such as water (h2o), carbon dioxide (co2), and mineral acids .

Pharmacokinetics

The compound’s photocatalytic activity suggests that it may have a significant impact on the bioavailability of certain pollutants in the environment .

Result of Action

The primary result of NaTaO3’s action is the degradation of organic pollutants. For instance, in one study, NaTaO3 nanotubes exhibited a 96.2% photodegradation ratio after 80 minutes of ultraviolet light irradiation . This was much higher than the degradation ratio observed for NaTaO3 nanocubes and commercial P25 .

Action Environment

The action, efficacy, and stability of NaTaO3 can be influenced by various environmental factors. For example, the compound’s photocatalytic activity is dependent on the presence of light, particularly ultraviolet light . Additionally, the compound’s effectiveness can be enhanced by the use of surfactants, as demonstrated in a study where Na dodecyl sulphate (SDS) surfactant was used to assist in the hydrothermal synthesis of NaTaO3 nanotubes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium tantalum trioxide can be synthesized through various methods, with hydrothermal synthesis being one of the most common. In this method, sodium hydroxide and tantalum pentoxide are reacted in an aqueous solution at elevated temperatures (373-473 K) to form fine NaTaO₃ powder . The reaction conditions, such as temperature and pH, play a crucial role in determining the morphology and crystallinity of the final product.

Industrial Production Methods: In industrial settings, the production of sodium tantalum trioxide often involves the use of surfactants to control the morphology of the particles. For instance, sodium dodecyl sulfate can be used to assist in the hydrothermal synthesis, resulting in enhanced light absorption and photocatalytic activity of the NaTaO₃ nanotubes .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium tantalum trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic reactions, where it can degrade organic pollutants under ultraviolet light irradiation .

Common Reagents and Conditions:

Oxidation: Sodium tantalum trioxide can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using reducing agents such as hydrogen gas.

Substitution: Sodium ions in NaTaO₃ can be substituted with other cations through ion-exchange reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in photocatalytic reactions, the degradation of organic pollutants typically results in the formation of water, carbon dioxide, and mineral acids .

Comparaison Avec Des Composés Similaires

Sodium tantalum trioxide can be compared with other similar compounds, such as:

Tungsten trioxide (WO₃): Both NaTaO₃ and WO₃ are used in photocatalytic applications, but NaTaO₃ has a higher bandgap, making it more suitable for ultraviolet light-driven processes.

Molybdenum trioxide (MoO₃): MoO₃ is another oxide semiconductor with photocatalytic properties, but it has different structural and electronic characteristics compared to NaTaO₃.

Titanium dioxide (TiO₂): TiO₂ is a widely used photocatalyst, but NaTaO₃ offers advantages in terms of stability and efficiency under certain conditions.

Propriétés

IUPAC Name |

sodium;oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.3O.Ta/q+1;3*-2;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDJFAANUSOHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

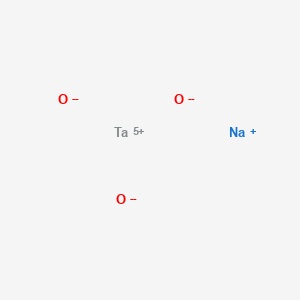

[O-2].[O-2].[O-2].[Na+].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaTaO3, NaO3Ta | |

| Record name | sodium metatantalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923335 | |

| Record name | Sodium tantalum(5+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.936 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12034-15-0 | |

| Record name | Sodium tantalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tantalum oxide (NaTaO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tantalum(5+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tantalum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the morphology of NaTaO3 impact its photocatalytic activity?

A1: The research demonstrates that NaTaO3 nanotubes, synthesized using a sodium dodecyl sulphate (SDS) assisted hydrothermal method, exhibit superior photocatalytic activity compared to NaTaO3 nanocubes []. This enhanced activity is attributed to the nanotubes' increased surface area and improved light absorption capabilities, leading to a higher photodegradation rate of organic pollutants like Rhodamine B [].

Q2: What are the primary active species responsible for the photocatalytic degradation of pollutants by NaTaO3 nanotubes?

A2: The study identifies hydroxyl radicals and superoxide radicals as the dominant active species involved in the photocatalytic degradation process, rather than holes []. This conclusion is based on active species trapping experiments conducted during the research.

Q3: What evidence suggests that NaTaO3 nanotubes are a promising material for photocatalysis?

A3: The research highlights several promising features of NaTaO3 nanotubes for photocatalysis. Firstly, they demonstrate a high photodegradation ratio of 96.2% for Rhodamine B within 80 minutes of ultraviolet irradiation, surpassing the performance of NaTaO3 nanocubes and commercial P25 []. Secondly, cycle degradation tests confirm the excellent photochemical stability of these nanotubes [], suggesting potential for long-term use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)

![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)